molecular formula C17H24N4O3 B12265017 4-(6-Cyclobutylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine

4-(6-Cyclobutylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12265017
M. Wt: 332.4 g/mol
InChI Key: FBOWBZPRTMCBJH-UHFFFAOYSA-N
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Description

4-(6-Cyclobutylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a pyrimidine ring substituted with a cyclobutyl group and two morpholine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Cyclobutylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic synthesis. The key steps might include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclobutyl group: This step might involve a substitution reaction where a cyclobutyl group is introduced to the pyrimidine ring.

    Attachment of morpholine groups: This can be done through acylation or alkylation reactions using morpholine and suitable reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine moieties.

    Reduction: Reduction reactions might target the pyrimidine ring or the carbonyl group.

    Substitution: Various substitution reactions can occur, especially on the pyrimidine ring and the morpholine groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to alcohols or amines.

Scientific Research Applications

4-(6-Cyclobutylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Cyclopropylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine
  • 4-(6-Cyclohexylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine

Uniqueness

The uniqueness of 4-(6-Cyclobutylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine lies in its specific substitution pattern, which might confer distinct biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

[4-(6-cyclobutylpyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H24N4O3/c22-17(20-4-7-23-8-5-20)15-11-21(6-9-24-15)16-10-14(18-12-19-16)13-2-1-3-13/h10,12-13,15H,1-9,11H2

InChI Key

FBOWBZPRTMCBJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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